1-(4-Ethynylphenoxy)-3-isopropylbenzene
Description
1-(4-Ethynylphenoxy)-3-isopropylbenzene is an aromatic ether characterized by a central benzene ring substituted with an isopropyl group at the 3-position and a 4-ethynylphenoxy group at the 1-position. The ethynyl (-C≡CH) moiety on the phenoxy ring introduces alkyne reactivity, enabling applications in click chemistry and polymer synthesis. The isopropyl group contributes steric bulk, influencing solubility and intermolecular interactions. While the exact molecular formula is inferred as C₁₇H₁₄O, its structural features distinguish it from analogous compounds through enhanced stability and tailored reactivity.
Properties
IUPAC Name |
1-ethynyl-4-(3-propan-2-ylphenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-4-14-8-10-16(11-9-14)18-17-7-5-6-15(12-17)13(2)3/h1,5-13H,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTRFPFYJMSSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethynylphenoxy)-3-isopropylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-ethynylphenol with 3-isopropylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of 1-(4-Ethynylphenoxy)-3-isopropylbenzene may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon may be used to facilitate the reaction, and advanced purification techniques like column chromatography or recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethynylphenoxy)-3-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenoxy and benzene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated or substituted derivatives.
Scientific Research Applications
1-(4-Ethynylphenoxy)-3-isopropylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Ethynylphenoxy)-3-isopropylbenzene involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the isopropyl group can influence the compound’s hydrophobicity and binding affinity.
Comparison with Similar Compounds
Key Compounds:
1-(2-Bromoethoxy)-3-isopropylbenzene (): Contains a bromoethoxy (-OCH₂CH₂Br) substituent instead of ethynylphenoxy. The bromine atom facilitates nucleophilic substitution (e.g., SN2 reactions), making it useful in alkylation or cross-coupling intermediates. In contrast, the ethynyl group in 1-(4-Ethynylphenoxy)-3-isopropylbenzene enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry .
1,3-Diisopropylbenzene Hydroperoxide (): Features a hydroperoxide (-OOH) group, rendering it highly reactive as an oxidizing agent. Unlike the stable ether linkage in 1-(4-Ethynylphenoxy)-3-isopropylbenzene, hydroperoxides are prone to decomposition under heat or light, limiting their utility in long-term applications .
Physical and Chemical Properties
| Compound Name | Molecular Formula | Functional Groups | Key Properties |
|---|---|---|---|
| 1-(4-Ethynylphenoxy)-3-isopropylbenzene | C₁₇H₁₄O (inferred) | Ethynylphenoxy, isopropyl | High thermal stability; Click chemistry compatibility |
| 1-(2-Bromoethoxy)-3-isopropylbenzene | C₁₂H₁₅BrO | Bromoethoxy, isopropyl | Polarizable; SN2 reactivity |
| 1,3-Diisopropylbenzene Hydroperoxide | C₁₂H₁₈O₂ | Hydroperoxide, isopropyl | Thermally unstable; Oxidizing agent |
- Solubility: The ethynylphenoxy group in the target compound reduces polarity compared to bromoethoxy derivatives, enhancing solubility in non-polar solvents. Hydroperoxides () exhibit intermediate polarity due to the -OOH group .
- Stability: Ethers like 1-(4-Ethynylphenoxy)-3-isopropylbenzene are more stable than hydroperoxides, which require storage at low temperatures to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
